
3-(3-Fluorophenyl)-2-methylpropanoic acid
描述
3-(3-Fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of propanoic acid, where a fluorophenyl group is attached to the third carbon atom and a methyl group is attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2-methylpropanoic acid.
Grignard Reaction: The 3-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 3-(3-fluorophenyl)-2-methylpropan-1-ol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to hydrogenate the intermediate compounds.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
3-(3-Fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(3-fluorophenyl)-2-methylpropan-1-one.
Reduction: Formation of 3-(3-fluorophenyl)-2-methylpropan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
科学研究应用
3-(3-Fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Fluorophenylacetic acid: Similar structure but lacks the methyl group on the propanoic acid chain.
3-(4-Fluorophenyl)-2-methylpropanoic acid: Similar structure but with the fluorine atom on the para position of the phenyl ring.
2-(3-Fluorophenyl)propanoic acid: Similar structure but with the fluorophenyl group attached to the second carbon atom.
Uniqueness
3-(3-Fluorophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the fluorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to its similar compounds.
属性
IUPAC Name |
3-(3-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGQTWWSSQMYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2856299.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)
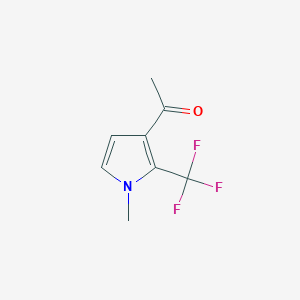
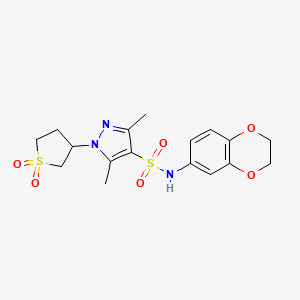
![N-(4-butylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2856304.png)
![(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2856307.png)
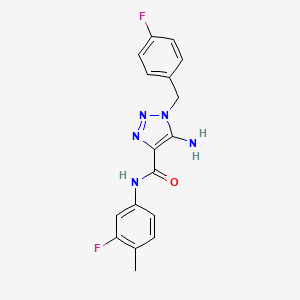
![Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2856312.png)
![5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B2856313.png)
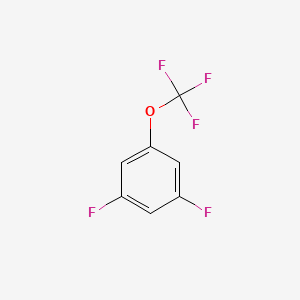
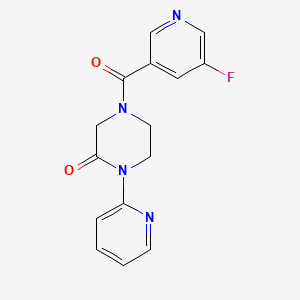
![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
